N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-12-15(2)23(22-14)11-10-21-19(24)16-6-5-7-17(13-16)25-18-8-3-4-9-20-18/h3-9,12-13H,10-11H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIFYZNKIYXGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide typically involves multiple steps. One common approach starts with the preparation of 3,5-dimethyl-1H-pyrazole, which can be synthesized by the reaction of acetylacetone with hydrazine . The next step involves the alkylation of the pyrazole ring with an appropriate ethyl halide to introduce the ethyl group. The resulting intermediate is then coupled with 3-(pyridin-2-yloxy)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and coupling steps, as well as the development of efficient purification processes to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or benzamide moieties.
Reduction: Reduced forms of the benzamide or pyridine rings.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-(Pyridin-2-yloxy)benzoic acid: Shares the pyridine and benzamide moieties.
N-(2-pyridyl)benzamide: Another compound with a pyridine and benzamide structure.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide is unique due to the combination of its three distinct moieties: the pyrazole ring, the pyridine ring, and the benzamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole moiety, known for its diverse pharmacological properties, and a pyridine ring that may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.35 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The pyrazole ring can modulate enzyme activities and receptor signaling pathways, potentially influencing various biological processes such as:
- Inhibition of mTORC1 : Similar compounds have shown to reduce mTORC1 activity, which is crucial in regulating cell growth and metabolism. This inhibition can lead to increased autophagy and reduced proliferation in cancer cells .
- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests that it may possess similar properties. Preliminary studies indicate that derivatives of pyrazole can selectively target solid tumors under metabolic stress, disrupting autophagy as a survival mechanism.
Antiproliferative Effects
Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown submicromolar IC50 values in MIA PaCa-2 pancreatic cancer cells, indicating potent anticancer properties .
Autophagy Modulation
The modulation of autophagy is another critical aspect of the biological activity of this compound. By interfering with mTORC1 reactivation during starvation conditions, it disrupts normal autophagic flux, leading to the accumulation of autophagy markers like LC3-II. This mechanism may provide a therapeutic advantage in targeting cancer cells that rely on autophagy for survival.
Case Studies and Research Findings
- Study on Pyrazole Derivatives : A study investigated the structure–activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions significantly affected their antiproliferative activity and metabolic stability .
- Mechanistic Insights : Another research highlighted that certain pyrazole-based compounds could disrupt autophagic processes in cancer cells by inhibiting mTORC1 pathways, which is critical for cell growth and proliferation.
- Potential as Kinase Inhibitors : Compounds similar to this compound have shown promise as kinase inhibitors in metabolic disorders such as diabetes. Their ability to interact with kinases involved in glucose metabolism suggests potential therapeutic applications beyond oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide?
- Methodology :
- Step 1 : Prepare the pyrazole-ethylamine intermediate via nucleophilic substitution of 3,5-dimethylpyrazole with 2-chloroethylamine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Synthesize the benzamide core by coupling 3-(pyridin-2-yloxy)benzoic acid with the pyrazole-ethylamine intermediate using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in the presence of a base (e.g., triethylamine) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
- Validation : Confirm structure via / NMR, HRMS, and HPLC .
Q. How can structural ambiguities in this compound be resolved using crystallographic data?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation in a mixture of dichloromethane and methanol.
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with a Cu-Kα source.
- Refinement : Employ SHELX programs (e.g., SHELXL) for structure solution and refinement, focusing on resolving torsional angles and hydrogen bonding networks .
- Validation : Cross-reference with NMR data to confirm substituent positions and intramolecular interactions .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Methodology :
- Target Selection : Prioritize kinases or enzymes with known pyrazole/benzamide interactions (e.g., PI3K, MAPK) based on structural analogs .
- Docking Protocol : Use Glide XP (Schrödinger Suite) with extra-precision scoring to account for hydrophobic enclosure and hydrogen-bonding motifs .
- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB entries) and validate via in vitro kinase inhibition assays .
Q. What strategies mitigate conflicting bioactivity data in cellular assays?
- Methodology :
- Dose-Response Analysis : Perform IC determination across multiple cell lines (e.g., HeLa, HEK293) to assess potency variability .
- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure direct binding affinity and rule out off-target effects .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify confounding factors like rapid degradation .
Q. How do substituent modifications (e.g., pyrazole methyl groups) influence thermodynamic stability?
- Methodology :
- Computational Analysis : Conduct DFT calculations (B3LYP/6-31G*) to compare steric and electronic effects of 3,5-dimethylpyrazole vs. unsubstituted analogs.
- Thermodynamic Profiling : Use DSC (differential scanning calorimetry) to measure melting points and assess crystallinity .
- Solubility Studies : Perform shake-flask experiments in PBS and DMSO to correlate substituent hydrophobicity with bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition profiles?
- Methodology :
- Assay Standardization : Replicate experiments using uniform ATP concentrations and enzyme batches (e.g., recombinant kinases from consistent sources) .
- Structural Analysis : Compare binding modes via MD simulations (e.g., GROMACS) to identify conformational flexibility in the pyrazole-ethyl linker .
- Meta-Analysis : Aggregate data from PubChem BioAssay and ChEMBL to identify consensus targets .
Experimental Design Considerations
Q. What in vitro models best prioritize for evaluating anticancer potential?
- Methodology :
- Panel Selection : Use NCI-60 cell lines for broad-spectrum screening, followed by patient-derived xenograft (PDX) models for tissue-specific efficacy .
- Mechanistic Profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
